m-Cresol, 6-butyl-

Description

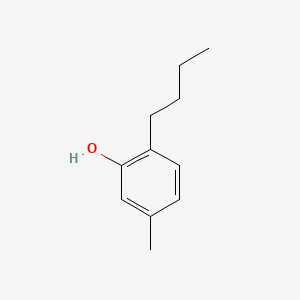

Structure

2D Structure

3D Structure

Properties

CAS No. |

5736-70-9 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-butyl-5-methylphenol |

InChI |

InChI=1S/C11H16O/c1-3-4-5-10-7-6-9(2)8-11(10)12/h6-8,12H,3-5H2,1-2H3 |

InChI Key |

BHIIOLWIZLICII-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(C=C(C=C1)C)O |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)C)O |

Appearance |

Solid powder |

Other CAS No. |

5736-70-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Cresol, 6-butyl- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of M Cresol, 6 Butyl

Established Synthetic Pathways for m-Cresol (B1676322), 6-butyl-

Established routes for synthesizing 6-tert-butyl-m-cresol (B1293579) often involve the Friedel-Crafts alkylation of m-cresol with a tert-butyl source, such as tert-butanol (B103910) or isobutylene, in the presence of an acid catalyst. Another method includes the selective dealkylation of di-tert-butylated m-cresols.

The primary precursor for the synthesis of 6-tert-butyl-m-cresol is m-cresol. chemicalbook.commdpi.com Common alkylating agents include tert-butanol and isobutylene. chemicalbook.commdpi.comgoogle.com The choice of alkylating agent and the molar ratio of m-cresol to the alkylating agent are critical for influencing the conversion of m-cresol and the selectivity towards the desired mono-alkylated product, 6-tert-butyl-m-cresol, over other isomers (such as 4-tert-butyl-m-cresol) or polyalkylated products (like 4,6-di-tert-butyl-m-cresol). mdpi.comniscpr.res.in Studies have shown that the reactant feed ratio plays a key role in achieving satisfactory conversion and selectivity. For instance, in the t-butylation of m-cresol with t-butanol over mesoporous Al-MCM-41 molecular sieves, a m-cresol to t-butanol mole ratio of 1:1 showed no conversion, while a ratio of 1:2 yielded over 30% m-cresol conversion with high selectivity to 2-t-butyl-5-methyl phenol (B47542) (6-tert-butyl-m-cresol). niscpr.res.in

Another established method involves the acid-catalyzed removal of a tertiary butyl group from 5-methyl-2,4-di-tert-butylphenol (4,6-di-tert-butyl-m-cresol). google.com This partial dealkylation can yield a mixture containing 6-tert-butyl-m-cresol, 4-tert-butyl-m-cresol, and m-cresol, with the product ratio influenced by reaction conditions. google.com

The alkylation of m-cresol to produce 6-tert-butyl-m-cresol is typically carried out in the presence of acid catalysts. Various catalytic systems have been explored to enhance reaction efficiency and regioselectivity.

Acid Catalysts: Traditional strong acid catalysts like sulfuric acid can be used, but they may lead to corrosion and can result in mixtures of isomers and polyalkylated products. google.com

Solid Acid Catalysts: Heterogeneous solid acid catalysts offer advantages in terms of separation and reusability. Mesoporous materials like Al-MCM-41 molecular sieves have been investigated for the vapor phase t-butylation of m-cresol with t-butanol. niscpr.res.in The reaction temperature significantly impacts the conversion and selectivity over these catalysts, with studies conducted between 250 and 400°C. niscpr.res.in Sulfated zirconia supported on perlite (B1173460) has also been evaluated as a catalyst for the vapor phase alkylation of isomeric cresols with tert-butyl alcohol, producing 6-tert-butyl-m-cresol among other products. mdpi.com The reaction temperature in this system was studied in the range of 195–285 °C. mdpi.com

Other Catalytic Systems: Acid-catalyzed removal of a tert-butyl group from 4,6-di-tert-butyl-m-cresol (B1664154) has been reported using catalysts such as aluminum aryloxides, including aluminum m-toloxide, at temperatures ranging from 150 to 275°C. google.com

An example of a general procedure for the reaction of cresol (B1669610) with an alcohol using a catalyst and a halogenated hydrocarbon under argon at elevated temperatures (150-250°C) in a sealed ampoule within a microautoclave has been described, followed by neutralization and extraction. chemicalbook.com

Achieving high yields and purity of 6-tert-butyl-m-cresol is a key aspect of its synthesis. Yields are influenced by factors such as the catalyst, reactant ratio, temperature, and reaction time. While specific detailed yield data for every reported method is not always readily available, some studies indicate achieved yields. For instance, the dealkylation of 4,4'-thiobis(6-tert-butyl-3-methylphenol) can yield the product with reported purities. google.com

Purification methods in laboratory synthesis can include techniques such as chromatography chemicalbook.com and recrystallization google.com to isolate the desired 6-tert-butyl-m-cresol from reaction mixtures containing unreacted starting materials, other isomers, and polyalkylated byproducts.

Novel Synthetic Approaches and Green Chemistry Considerations

Research continues into developing more efficient and environmentally benign methods for synthesizing chemical compounds, including butylcresols.

Sustainable synthesis approaches aim to reduce the environmental impact of chemical production by minimizing waste, using less hazardous materials, and employing energy-efficient processes. acs.orgunibo.it In the context of alkylation reactions like the synthesis of 6-tert-butyl-m-cresol, this involves exploring greener catalysts and reaction conditions. sciexplore.ir The use of solid acid catalysts, as mentioned earlier, aligns with green chemistry principles by facilitating easier separation and potential recycling compared to homogeneous acid catalysts. mdpi.comniscpr.res.in While specific "green synthesis" methods solely focused on 6-tert-butyl-m-cresol are not extensively detailed in the provided information, the broader research into green chemistry for alkylation reactions, including the use of heterogeneous catalysts and optimized conditions, is relevant. unibo.itsciexplore.irwhiterose.ac.uk

Achieving high chemo- and regioselectivity is crucial in the synthesis of 6-tert-butyl-m-cresol to minimize the formation of unwanted isomers and byproducts. Chemoselectivity refers to the preferential reaction at one functional group over others, while regioselectivity concerns the preferential reaction at a specific position on the aromatic ring. In the alkylation of m-cresol, alkylation can occur at the ortho (2 and 6 positions) or para (4 position) relative to the hydroxyl group, and the methyl group at the meta position influences these possibilities. For 6-tert-butyl-m-cresol, the tert-butyl group is specifically at the ortho position adjacent to the hydroxyl group and meta to the methyl group.

Derivatization and Analog Development from m-Cresol, 6-butyl- Core Structure

The m-Cresol, 6-butyl- core structure serves as a versatile building block for the synthesis of various derivatives and analogs. These modifications can lead to compounds with altered physical, chemical, and biological properties.

Synthesis of Structurally Related Analogs

Structurally related analogs of 6-tert-butyl-m-cresol can be synthesized through various alkylation and functionalization reactions of cresol isomers. For instance, the t-butylation of m-cresol can yield 6-tert-butyl-m-cresol, alongside other isomers like 4-tert-butyl-m-cresol and 4,6-di-tert-butyl-m-cresol, depending on the reaction conditions and catalyst used. google.comniscpr.res.in

Research has explored the regioselective t-butylation of m-cresol using catalysts such as mesoporous Al-MCM-41 molecular sieves. niscpr.res.in The reaction conditions, including temperature and reactant feed ratio, significantly influence the conversion of m-cresol and the selectivity towards specific tert-butylated products. niscpr.res.in

Another approach to obtaining 6-tert-butyl-m-cresol involves the partial dealkylation of 4,6-di-tert-butyl-m-cresol. google.com Studies have shown that using specific catalysts, such as aluminum m-toloxide, can lead to the formation of 6-tert-butyl-m-cresol and m-cresol from 4,6-di-tert-butyl-m-cresol. google.com The ratio of products in the partial dealkylation of 4,6-di-tert-butyl-m-cresol can be influenced by temperature, catalyst, and reaction time. google.com

Data on the partial dealkylation of 4,6-di-tert-butyl-m-cresol highlights the product distribution under specific conditions:

| Starting Material | Catalyst | Temperature (°C) | Products |

| 4,6-di-t-butyl-m-cresol | Aluminum m-toloxide | 150-275 | 6-t-butyl-m-cresol, m-cresol |

| 4,6-di-t-butyl-m-cresol (55g) | Aluminum isopropoxide (0.25g) | Below 230 | 4,6-di-t-butyl-m-cresol (50%), 6-t-butyl-m-cresol (19%), 4-t-butyl-m-cresol (11%), m-cresol (6%) google.com |

The synthesis of other phenolic derivatives, such as 4,4'-thiobis(6-tert-butyl-3-methylphenol), which is related to 6-tert-butyl-m-cresol, has also been reported. google.com This compound, an antioxidant, can be synthesized through methods that avoid the use of hazardous reagents like chlorine and sulfur dichloride. google.com

Functional Group Interconversion and Modification

Functional group interconversion (FGI) is a key strategy in organic synthesis to transform one functional group into another to facilitate further reactions or disconnections in retrosynthetic analysis. deanfrancispress.comias.ac.inajrconline.org While general principles of FGI apply to phenolic compounds, specific modifications of the 6-tert-butyl-m-cresol structure involve reactions of the hydroxyl group or the aromatic ring.

The hydroxyl group of 6-tert-butyl-m-cresol can undergo typical phenol reactions, such as alkylation, acylation, or conversion to ethers or esters. These modifications can alter the compound's polarity and reactivity.

The aromatic ring can be subjected to electrophilic aromatic substitution reactions, although the existing substituents (methyl and tert-butyl groups) will influence the regioselectivity. The hydroxyl group is activating and ortho, para-directing, while the methyl group is activating and ortho, para-directing, and the tert-butyl group is activating and ortho, para-directing but also sterically hindering, particularly at the ortho positions.

Derivatization for analytical purposes, such as gas chromatography, often involves converting the hydroxyl group to a silyl (B83357) ether. For example, silylation of cresol isomers, including m-cresol, has been performed using reagents like BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] to improve their volatility and enable their detection. researchgate.net

Molecular Interactions and Biological Activity of M Cresol, 6 Butyl in Model Systems

Cellular Responses to m-Cresol (B1676322), 6-butyl- in In Vitro Models

Transcriptomic and Proteomic Alterations Induced by m-Cresol, 6-butyl-

Based on the available scientific literature from the conducted search, specific detailed research findings on transcriptomic and proteomic alterations directly induced by m-Cresol, 6-butyl- (CID 6937) in model systems were not identified. While studies on related compounds or different contexts involving transcriptomic analysis of plant responses to other substances were found, data specifically linking m-Cresol, 6-butyl- exposure to changes in gene or protein expression profiles in biological models were not present in the search results.

Biological Activity of m-Cresol, 6-butyl- in In Vivo Non-Human Models

Investigations into the biological activity of m-Cresol, 6-butyl- in non-human in vivo models have provided some insights into its effects, although detailed mechanistic and pharmacodynamic studies appear limited in the surveyed literature.

Mechanistic Investigations in Animal Models

Studies in rats have explored certain enzymatic activities in the liver following exposure to 2-tert-butyl-5-methylphenol (m-Cresol, 6-butyl-). It was observed that this compound lacked the ability to induce hexobarbitone oxidase and aminopyrine (B3395922) demethylase activity in the livers of rats when administered orally over a period of six days. nih.gov

Pharmacodynamic Endpoints in Non-Human Organisms

Information specifically detailing classical pharmacodynamic endpoints for m-Cresol, 6-butyl- in non-human organisms was not extensively available in the search results. The in vivo studies primarily focused on broader physiological and toxicological observations rather than specific pharmacodynamic markers.

Tissue and Organ System Responses to Compound Exposure

In repeated dose studies conducted in rats, exposure to m-Cresol, 6-butyl- led to observable effects on certain organ systems. Increases in kidney and liver weights were noted in female rats at higher exposure levels nihs.go.jp. Histopathological examination revealed hypertrophy of centrilobular hepatocytes in the livers of both male and female rats at the highest exposure level tested in one study. nihs.go.jp In the same study, suppression of body weight and decreased food consumption were also observed in female rats at the highest exposure level. nihs.go.jpoecd.org No such effects on organ weights or histopathological changes were reported at lower exposure levels. nihs.go.jp

Applications of M Cresol, 6 Butyl As a Research Tool and Reagent

Role in Advanced Organic Synthesis

In the realm of advanced organic synthesis, m-Cresol (B1676322), 6-butyl- primarily functions as a key precursor for the creation of more complex and specialized molecules. Its utility stems from the reactivity of the phenol (B47542) group and the influence of its alkyl substituents on the aromatic ring.

A significant application of m-Cresol, 6-butyl- is in the synthesis of complex chemical intermediates, particularly hindered phenolic antioxidants. These antioxidants are crucial for preventing degradation in various materials. The sterically bulky tert-butyl group adjacent to the hydroxyl group is a key feature that enhances the antioxidant capabilities of the resulting molecules by stabilizing the phenoxy radical formed during the radical scavenging process.

Two prominent examples of complex antioxidants synthesized from m-Cresol, 6-butyl- are:

4,4'-Thiobis(6-tert-butyl-m-cresol) (B1682629): This thioether-bridged bisphenolic antioxidant is synthesized from 2-tert-butyl-5-methylphenol. It is a non-polluting, high-efficiency antioxidant with low volatility and good thermal stability, making it suitable for use in plastics and rubber. vinatiorganics.commdpi.com One synthetic route involves the reaction of 2-tert-butyl-5-methylphenol with silver nitrate (B79036) and iodine, followed by reaction with copper, thiourea, and an alkali. nih.gov

4,4'-Butylidenebis(6-tert-butyl-m-cresol): This compound is another important antioxidant used as a stabilizer in polymers. It is synthesized by the condensation reaction of two equivalents of 6-tert-butyl-m-cresol (B1293579) with one equivalent of butyraldehyde. This antioxidant is particularly effective in synthetic rubber.

The synthesis of these complex antioxidants highlights the role of m-Cresol, 6-butyl- as a fundamental building block. The following table summarizes the key reactants and resulting antioxidant from m-Cresol, 6-butyl-.

| Precursor | Reactant(s) | Resulting Complex Intermediate |

| m-Cresol, 6-butyl- | Sulfur dichloride or other sulfur-containing reagents | 4,4'-Thiobis(6-tert-butyl-m-cresol) |

| m-Cresol, 6-butyl- | Butyraldehyde | 4,4'-Butylidenebis(6-tert-butyl-m-cresol) |

While primarily used as a precursor, the structural features of m-Cresol, 6-butyl- are characteristic of hindered phenols, which can play a role in modulating certain chemical transformations. Hindered phenols are well-known as radical scavengers and can terminate radical chain reactions. acs.org This property allows them to act as stabilizers or polymerization inhibitors during the synthesis and storage of reactive monomers.

In the broader context of phenolic compounds, their derivatives can be involved in catalytic processes. For instance, the oxidative coupling of phenols is a significant reaction for forming C-C and C-O bonds, often mediated by metal catalysts. nih.gov While specific research on m-Cresol, 6-butyl- as a primary catalyst is not extensively documented, its ability to influence radical-mediated pathways suggests its potential as an auxiliary agent in specialized chemical transformations where controlled radical processes are desired.

Utility in Materials Science Research

The application of m-Cresol, 6-butyl- in materials science is predominantly linked to its role in the synthesis of additives that enhance the properties and durability of polymeric materials.

In polymer chemistry, m-Cresol, 6-butyl- is a crucial starting material for producing high-performance antioxidants. These antioxidants are incorporated into various polymers to protect them from degradation caused by heat, light, and oxygen. The mechanism of action involves the hindered phenolic group donating a hydrogen atom to peroxy radicals, thereby terminating the degradation chain reaction. acs.org

The derivatives of m-Cresol, 6-butyl-, such as the previously mentioned thiobis and butylidenebis compounds, are used as additives in a range of polymers, including:

Polyolefins (e.g., polyethylene (B3416737) and polypropylene)

Elastomers (e.g., synthetic rubber)

Adhesives and sealants

While there is extensive research on the polymerization of other phenolic compounds, the direct use of m-Cresol, 6-butyl- as a monomer in the main chain of a polymer is not a common application. Its primary utility lies in being a precursor to stabilizing additives.

The development of advanced functional materials often requires the incorporation of molecules that can impart specific properties, such as enhanced thermal stability, UV resistance, or longevity. Hindered phenols derived from m-Cresol, 6-butyl- contribute to the creation of such materials by acting as potent stabilizers. vinatiorganics.com

Research in this area focuses on creating novel antioxidant structures based on m-Cresol, 6-butyl- to meet the demands of high-performance applications. For example, synthesizing multifunctional additives that combine the antioxidant properties of a hindered phenol with other functionalities, like UV absorption, is an active area of research. nih.gov The incorporation of these derivatives can lead to the development of plastics and elastomers with superior durability for use in demanding environments.

Application in Analytical Chemistry Method Development

The role of m-Cresol, 6-butyl- in analytical chemistry is less direct but is important in the context of quality control and the analysis of materials in which its derivatives are used.

Due to its well-defined chemical structure and properties, m-Cresol, 6-butyl- can be used as a reference standard in chromatographic methods. This is particularly relevant for the analysis of its derivatives, the hindered phenolic antioxidants. For instance, in studies analyzing the presence and concentration of antioxidants in polymeric materials, m-Cresol, 6-butyl- or its simple derivatives could serve as a starting point for method development or as an internal standard.

Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the determination of phenolic compounds in various matrices. researchgate.net In the quality control of industrial antioxidants synthesized from m-Cresol, 6-butyl-, analytical methods would be developed and validated to quantify the final product and any residual starting material.

The following table summarizes the potential analytical applications of m-Cresol, 6-butyl-.

| Analytical Application | Technique(s) | Purpose |

| Reference Standard | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | For the quantification of m-Cresol, 6-butyl- as a residual reactant or for the identification of its derivatives. |

| Method Development | Spectroscopy (UV-Vis, IR), Chromatography | To establish analytical procedures for the detection and quantification of hindered phenolic antioxidants in various materials. |

Reference Standard in Chromatographic Separations

In the field of analytical chemistry, the accurate identification and quantification of chemical substances are paramount. m-Cresol, 6-butyl- functions as a reference standard in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.comhelixchrom.com

As a reference standard, a well-characterized sample of high purity m-Cresol, 6-butyl- is used to:

Confirm the identity of an unknown compound: By comparing the retention time—the time it takes for a compound to travel through the chromatographic column—of a peak in a sample to that of the m-Cresol, 6-butyl- standard, analysts can confirm its presence.

Quantify the compound in a mixture: A calibration curve is often generated by running a series of standards at known concentrations. The concentration of m-Cresol, 6-butyl- in an unknown sample can then be determined by comparing its chromatographic peak area or height to the calibration curve.

The separation of cresol (B1669610) isomers and other related phenols can be challenging due to their similar chemical structures. epa.govnih.gov The use of a specific, pure standard like m-Cresol, 6-butyl- is therefore essential for developing and validating analytical methods intended to resolve these complex mixtures. fda.gov For instance, analytical methods developed for environmental monitoring or industrial quality control rely on such standards to ensure the data generated is accurate and reproducible. sigmaaldrich.com

Table 1: Chromatographic Data for Phenolic Compounds

This table presents hypothetical yet representative data illustrating the role of reference standards in chromatography. Actual values are dependent on the specific method and instrumentation.

| Compound | Typical Retention Time (GC, minutes) | Typical Retention Time (HPLC, minutes) |

| m-Cresol | 12.5 | 8.2 |

| p-Cresol (B1678582) | 12.8 | 8.5 |

| o-Cresol | 13.1 | 8.9 |

| m-Cresol, 6-butyl- | 18.2 | 15.4 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 20.5 | 18.1 |

Probes for Spectroscopic Detection Methodologies

While not a "probe" in the sense of a fluorescent tag that actively binds to a target, m-Cresol, 6-butyl- can be readily detected by various spectroscopic methods due to its inherent molecular structure. This detectability allows it to serve as a target analyte for method development and as a reference for spectroscopic identification.

The phenolic hydroxyl group and the aromatic ring in m-Cresol, 6-butyl- give rise to characteristic signals in several types of spectroscopy:

UV-Visible (UV-Vis) Spectroscopy: The benzene (B151609) ring is a chromophore that absorbs ultraviolet light at specific wavelengths. The position and intensity of this absorption can be used for quantification and to provide structural information.

Infrared (IR) Spectroscopy: The O-H bond of the hydroxyl group and the C-H and C=C bonds of the aromatic ring exhibit characteristic vibrational frequencies, resulting in a unique IR spectrum that can be used for identification.

Mass Spectrometry (MS): When coupled with chromatography (GC-MS), mass spectrometry provides detailed information about the mass-to-charge ratio of the molecule and its fragments, allowing for highly confident identification. Predicted mass spectrometry data shows a prominent ion for the protonated molecule [M+H]+ at an m/z of 165.12740. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide a detailed map of the carbon-hydrogen framework of the molecule, confirming its specific isomeric structure.

The development of sensitive analytical methods often relies on the distinct spectroscopic signatures of compounds like m-Cresol, 6-butyl-. Researchers can utilize these properties to optimize instrument parameters for the detection of alkylated phenols in various matrices.

Table 2: Predicted Spectroscopic Data for m-Cresol, 6-butyl-

This table contains predicted data for the molecule, which is valuable for its identification in research settings.

| Spectroscopic Technique | Predicted Data Type | Predicted Value |

| Mass Spectrometry | [M+H]⁺ (m/z) | 165.12740 |

| Mass Spectrometry | [M+Na]⁺ (m/z) | 187.10934 |

| UV-Vis Spectroscopy | λmax in Ethanol | ~275 nm |

| ¹³C NMR Spectroscopy | Number of Signals | 11 |

Analytical Methodologies for the Detection and Quantification of M Cresol, 6 Butyl

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are widely used for the separation and analysis of m-Cresol (B1676322), 6-butyl- from complex matrices. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase, allowing for its isolation and subsequent detection.

Gas Chromatography (GC) Applications and Method Development

Gas chromatography (GC) is a common technique for the analysis of m-Cresol, 6-butyl-, particularly for assessing its purity and identifying its presence in various samples. GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The purity of 2-tert-butyl-4-methylphenol (B42202) is often assessed by GC, with reported purities exceeding 98.0% or 98.5% tcichemicals.comthermofisher.comthermofisher.comfishersci.sesigmaaldrich.comsigmaaldrich.com. GC has been used to analyze the thermal decomposition products of related compounds like BHT, where 2-tert-butyl-4-methylphenol was identified as a main decomposition product nih.gov. Method development in GC for this compound typically involves selecting appropriate columns and optimizing temperature programs to achieve good separation from other components in the sample matrix. For instance, a GC-FID method for analyzing alkylphenols included a CP-WAX 52 CB column with a specific oven temperature program uib.no.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of m-Cresol, 6-butyl-, particularly for samples that are not suitable for GC without derivatization or when dealing with less volatile matrices. Reverse phase (RP) HPLC methods with simple conditions have been developed for the analysis of 2-tert-butyl-4-methylphenol. These methods often utilize a mobile phase containing acetonitrile (B52724) and water, with the addition of phosphoric acid or formic acid (for Mass Spectrometry compatibility) sielc.com. HPLC can be used for both analytical separation and preparative separation for isolating impurities sielc.com. Studies have also employed semi-preparative HPLC for the purification of compounds including 5,5′-thiobis(2-tert-butyl-4-methylphenol), a related tert-butylphenol derivative nih.gov. HPLC with UV detection using a C18 column and acetonitrile/water mobile phase has been reported for the quantification of related compounds in polymer matrices .

Coupled Chromatographic-Spectrometric Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic techniques with mass spectrometry provides enhanced capabilities for both identification and quantification of m-Cresol, 6-butyl-, especially in complex samples or at low concentrations.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the identification and quantification of m-Cresol, 6-butyl-. It allows for the separation of the compound by GC, followed by its identification based on its mass spectrum. GC-MS has been used to identify 2-tert-butyl-4-methylphenol as a migrating compound from silicone molds for food contact unizar.es. It has also been applied in the analysis of alkylphenols in fish bile after solid-phase analytical derivatization oceanbestpractices.org. GC-MS in electron ionization mode (GC-EI-MS) provides selective and sensitive detection oceanbestpractices.org. The fragmentation pattern in negative chemical ionization (NCI) mode is reported to be simple, with the molecular ion being dominant uib.no. GC-MS has also been used to analyze the thermal decomposition products of BHT, confirming the presence of 2-tert-butyl-4-methylphenol nih.gov. Furthermore, GC-MS has been employed in the identification of phenolic compounds, including 6-tert-butyl-m-cresol (B1293579), in extracts from materials like wound closure tapes researchgate.net.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS techniques are also applicable for the analysis of m-Cresol, 6-butyl-, particularly when dealing with less volatile samples or those requiring minimal sample preparation. While direct information specifically on LC-MS analysis of m-Cresol, 6-butyl- is less prevalent in the search results compared to GC-MS, related tert-butylphenol compounds have been analyzed using LC-MS nih.gov. For LC-MS compatible HPLC methods for 2-tert-butyl-4-methylphenol, the use of formic acid in the mobile phase instead of phosphoric acid is recommended sielc.com. LC-MS/MS has been used for the determination of alkylphenol metabolites in fish eggs researchgate.net.

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic techniques provide valuable information regarding the structure and quantity of m-Cresol, 6-butyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like m-Cresol, 6-butyl-. Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of 2-tert-butyl-4-methylphenol guidechem.comchemicalbook.com. These spectra provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the confirmation of the tert-butyl group, the methyl group, and the substituted phenolic ring. NMR has been used in conjunction with GC/MS and HR-MS to confirm the chemical structures of unknown substances, including derivatives of tert-butyl-m-cresol jst.go.jpscience.govresearchgate.net.

Mass Spectrometry (MS) for Compound Identification and Trace Analysis

Mass Spectrometry (MS) is essential for the identification and trace analysis of m-Cresol, 6-butyl-, often coupled with chromatographic techniques as discussed above. MS provides information about the mass-to-charge ratio of the molecule and its fragments, creating a unique spectral fingerprint. Electron ionization (EI) mass spectra of 2-tert-butyl-4-methylphenol are available and used for identification nist.gov. Mass spectrometry in negative chemical ionization (NCI) mode for alkylphenols, including 2-tert-butyl-4-methylphenol, shows a simple fragmentation pattern dominated by the molecular ion uib.no. MS is crucial for confirming the presence of the compound and can be used for trace analysis due to its sensitivity. MS has been applied to the analysis of organotin(IV)-2-tert-butyl-4-methylphenoxides, highlighting its use in characterizing derivatives of the compound researchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the identification and characterization of 6-tert-Butyl-m-cresol, providing insights into its functional groups and electronic transitions.

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the 6-tert-Butyl-m-cresol molecule. The presence of the hydroxyl group (-OH) on the aromatic ring typically gives rise to a distinct absorption band in the IR spectrum, usually in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and tert-butyl groups also produce characteristic signals. Specific IR spectra for 6-tert-Butyl-m-cresol are available in spectroscopic databases, providing a reference for identification and verification chemicalbook.comnih.gov. These spectra can be obtained using techniques such as KBr wafers or Attenuated Total Reflectance (ATR) nih.gov.

UV-Vis spectroscopy, on the other hand, provides information about the electronic transitions within the molecule, primarily involving the π electrons of the aromatic ring and the lone pairs on the oxygen atom of the hydroxyl group. Phenolic compounds, including cresols, exhibit characteristic absorption bands in the UV region. The specific wavelengths of maximum absorbance (λmax) and the intensity of the absorption are influenced by the substituents on the aromatic ring. UV-Vis spectroscopy can be used for the quantitative analysis of 6-tert-Butyl-m-cresol by measuring the absorbance at a specific wavelength and correlating it to concentration using a calibration curve researchgate.net. UV detection is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the separation and quantification of cresols in complex mixtures researchgate.netosha.gov.

Electrochemical Methods for Detection

Electrochemical methods offer sensitive and selective approaches for the detection and quantification of phenolic compounds, including 6-tert-Butyl-m-cresol, by studying their redox behavior.

Voltammetric Studies for Redox Behavior

Voltammetry is an electrochemical technique that measures the current as the potential is varied, providing information about the redox processes of an analyte. Phenols and cresols can undergo electrochemical oxidation at a working electrode. Studies on the electrochemical behavior of cresols and other phenolic analogues using techniques like cyclic voltammetry have shown that these compounds exhibit irreversible anodic peaks, indicating oxidation researchgate.netscielo.br. The oxidation potential is influenced by the substituents on the phenolic ring; electron-donating groups, such as the methyl and tert-butyl groups in 6-tert-Butyl-m-cresol, tend to lower the oxidation potential, making the oxidation process easier scielo.br.

Research on the electrochemical oxidation of cresols using boron-doped diamond (BDD) electrodes, for instance, has revealed that cresol (B1669610) oxidation occurs at potentials close to the discharge of water researchgate.net. Voltammetric methods, including differential pulse and square-wave voltammetry, have been explored for the determination of cresols, achieving detection limits in the micromolar range researchgate.netresearchgate.net. The stability and resistance to fouling of electrode materials like BDD are important considerations for the reliable voltammetric detection of phenolic compounds researchgate.net.

Amperometric Sensing Applications

Amperometry is an electrochemical technique where the current is measured at a fixed potential. This method can be applied for the quantitative determination of electroactive species like 6-tert-Butyl-m-cresol by holding the working electrode at a potential where the compound undergoes oxidation and measuring the resulting current, which is proportional to its concentration.

Amperometric detection is often used in conjunction with separation techniques such as HPLC to achieve lower detection limits for phenolic pollutants, including cresols researchgate.netresearchgate.net. Studies have demonstrated that amperometric detection in HPLC can achieve detection limits in the 10⁻⁷ M concentration range for cresols researchgate.netresearchgate.net. The development of electrochemical sensors, including those utilizing modified electrodes, is an active area of research for the sensitive and selective detection of phenolic antioxidants mdpi.com. While specific amperometric sensing applications solely focused on 6-tert-Butyl-m-cresol were not extensively detailed in the search results, the established principles and applications of amperometry for detecting similar phenolic compounds suggest its potential utility for 6-tert-Butyl-m-cresol.

| Technique | Principle | Application for 6-tert-Butyl-m-cresol |

| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Identification of functional groups (-OH, C-H) and structural confirmation. Available spectra exist. chemicalbook.comnih.gov |

| UV-Vis Spectroscopy | Absorption of UV-Vis light by electronic transitions | Quantitative analysis based on absorbance; often coupled with HPLC. researchgate.netresearchgate.netosha.gov |

| Voltammetry | Measurement of current response to varying potential | Study of redox behavior (oxidation potential) and quantitative determination. researchgate.netresearchgate.netscielo.br |

| Amperometry | Measurement of current at a fixed potential | Quantitative sensing, particularly when coupled with separation techniques like HPLC for low detection limits. researchgate.netresearchgate.net |

Detailed Research Findings:

Research has shown that the electrochemical oxidation of phenolic compounds, including cresols, is often an irreversible process scielo.br. The presence of electron-donating groups like alkyl chains on the aromatic ring can facilitate this oxidation scielo.br. Voltammetric studies using BDD electrodes have demonstrated the feasibility of detecting cresols electrochemically, with detection limits in the micromolar range researchgate.netresearchgate.net. Amperometric detection coupled with HPLC has achieved even lower detection limits for cresols, in the 10⁻⁷ M range researchgate.netresearchgate.net.

Environmental Distribution and Biotransformation Research of M Cresol, 6 Butyl

Environmental Occurrence and Persistence Studies

The chemical compound m-Cresol (B1676322), 6-butyl-, also known as 6-tert-Butyl-m-cresol (B1293579) or 2-(1,1-dimethylethyl)-5-methylphenol (PubChem CID: 6937, CAS No.: 88-60-8), is utilized primarily as an intermediate in the synthesis of antioxidants for polymers and rubbers, and potentially as a flavoring agent in foodstuffs in some regions. oecd.orgpmarketresearch.comnih.gov Its production volume in Japan was estimated at approximately 1,500 t/year. oecd.org While consumer use is considered low, release into the aquatic environment at production sites is possible, though estimated emission amounts can be practically negligible depending on the site. oecd.org

Studies on the environmental fate of 6-tert-Butyl-m-cresol indicate it is not readily biodegradable, showing only 1% degradation after 28 days in an OECD TG 301C test. oecd.org The substance exhibits a high logPow of 4.11, suggesting a potential to accumulate in organic phases. oecd.org The calculated partition coefficient between soil/sediment and water (Koc) is 3.2 × 10³. oecd.org

Detection and Monitoring in Environmental Matrices (e.g., water, soil, air)

Specific monitoring data detailing the detection of 6-tert-Butyl-m-cresol in environmental matrices such as water, soil, or air is not extensively available in the provided search results. However, its industrial use as an intermediate and potential release pathways suggest its potential presence in these compartments. oecd.org Modeling studies using a Fugacity level III model estimate that the substance would primarily distribute into soil if released to soil or air, and equally into water and sediment if released directly to water. oecd.org

Abiotic Degradation Pathways (e.g., photolysis, hydrolysis)

Research indicates that abiotic degradation of 6-tert-Butyl-m-cresol by hydrolysis is not a significant pathway at environmental pH levels (pH 4, 7, and 9). oecd.org

Indirect photolysis in the atmosphere, however, appears to be a notable removal mechanism. A calculated rate constant for the reaction with hydroxyl radicals suggests a relatively rapid degradation in air, with an estimated half-life of 1.2 hours. oecd.org

Table 1: Abiotic Degradation Properties of 6-tert-Butyl-m-cresol

| Pathway | Condition | Result | Source |

| Hydrolysis | pH 4, 7, and 9 | Does not occur | oecd.org |

| Indirect Photolysis | Reaction with OH radicals (air) | Half-life: 1.2 hours (calculated) | oecd.org |

Microbial Degradation and Biotransformation Mechanisms

While 6-tert-Butyl-m-cresol is not readily biodegradable under standard screening test conditions oecd.org, specific microorganisms have demonstrated the capability to degrade this compound.

Bacterial Metabolic Pathways for Compound Breakdown

A novel bacterium, Pseudomonas sp. strain MS-1, isolated from freshwater sediment, has been shown to degrade 6-tert-butyl-m-cresol. nih.govresearchgate.net This strain was capable of utilizing 6-tert-butyl-m-cresol as a sole carbon source for growth. nih.govresearchgate.net While the specific metabolic pathway for 6-tert-butyl-m-cresol in Pseudomonas sp. strain MS-1 is not explicitly detailed in the provided snippets, the same strain was observed to degrade other ortho-substituted alkylphenols, such as 2-sec-butylphenol, through a meta-cleavage pathway. nih.gov This suggests that similar mechanisms involving ring cleavage may be involved in the bacterial degradation of 6-tert-butyl-m-cresol.

Fungal Biotransformation Processes

Information specifically detailing fungal biotransformation processes for 6-tert-butyl-m-cresol is not available within the provided search results.

Role of Microbial Communities in Environmental Fate

The identification of bacterial strains like Pseudomonas sp. MS-1 capable of degrading 6-tert-butyl-m-cresol highlights the potential role of microbial communities in influencing the environmental fate of this compound. nih.govresearchgate.net Although the substance is not readily biodegradable in standard tests, the presence of specific microorganisms adapted to degrading alkylphenols suggests that microbial activity can contribute to its removal or transformation in certain environmental niches, particularly in aquatic sediments where such bacteria have been isolated. nih.gov The extent of this contribution in diverse environmental settings would depend on the presence and activity of such specialized microbial populations.

Bioaccumulation Potential in Non-Human Organisms

The bioaccumulation potential of m-Cresol, 6-butyl- in various non-human organisms is a key aspect of understanding its environmental fate. Research into the uptake and accumulation of this compound in both aquatic and terrestrial ecosystems provides insight into its persistence and potential to concentrate within food chains.

Uptake and Accumulation Studies in Aquatic Ecosystems

Based on the available information, a summary of the bioaccumulation potential in aquatic organisms is presented below:

| Organism Type | Bioaccumulation Potential |

| Aquatic Organisms | Low oecd.org |

Terrestrial Organism Exposure and Bioaccumulation Assessments

Specific research findings detailing the exposure and bioaccumulation assessments of m-Cresol, 6-butyl- in terrestrial organisms were not identified in the available information. Studies focusing on the uptake and accumulation of this compound in soil-dwelling organisms, terrestrial plants, or other terrestrial wildlife were not found, limiting the understanding of its potential to bioaccumulate in these environmental compartments.

Theoretical and Computational Studies of M Cresol, 6 Butyl

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and energy landscapes, which are crucial for understanding reactivity and stability.

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis involves determining the arrangement of electrons within a molecule. Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which can be bonding, anti-bonding, or non-bonding. The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they relate to a molecule's reactivity, ionization potential, and electron affinity. While specific detailed electronic structure calculations for m-Cresol (B1676322), 6-butyl- were not extensively found in the search results, computational chemical data for the compound is available guidechem.com. Studies on related hindered phenolic antioxidants, such as 4,4'-thiobis(6-tert-butyl m-cresol), have utilized quantum chemistry calculations to determine properties like energy band distributions cjeecmp.cn. The tert-butyl group itself is known to act as an electron-donating group through the inductive effect, increasing electron density on the aromatic ring and hydroxyl group mdpi.com. This electronic effect, coupled with steric hindrance, plays a significant role in the properties of tert-butylated phenols, including their antioxidant capacity, which is related to the ease of hydrogen donation from the hydroxyl group mdpi.com. Quantum chemical methods can quantify these effects by calculating parameters such as bond dissociation energies (BDE), as demonstrated in studies on related antioxidants cjeecmp.cn.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is widely used to predict reaction mechanisms and analyze transition states, which are high-energy configurations that molecules pass through during a chemical reaction rsc.org. By calculating the energies of reactants, products, intermediates, and transition states, computational methods can elucidate reaction pathways and determine activation energies. This helps in understanding why certain reactions occur and predicting their rates and selectivities. While direct computational studies predicting reaction mechanisms specifically for m-Cresol, 6-butyl- were not detailed in the search results, studies on the tert-butylation of phenol (B47542), a related compound, have successfully employed ONIOM calculations to investigate reaction pathways and transition states researchgate.net. These studies can differentiate between concerted and stepwise mechanisms and identify the most favorable reaction routes based on calculated activation barriers researchgate.net. The principles and methodologies used in studying the tert-butylation of phenol are applicable to understanding potential reactions involving m-Cresol, 6-butyl-, such as further substitution reactions or reactions related to its use as an antioxidant.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying classical mechanics to calculate the forces between atoms, MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes, interactions with solvents, and binding events.

Conformational Analysis and Conformational Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The collection of possible conformations and their relative energies constitutes the conformational landscape. MD simulations can explore this landscape by allowing molecules to move and sample different conformations over time, governed by temperature and the forces between atoms. While specific MD studies focused solely on the conformational analysis of m-Cresol, 6-butyl- were not found in the provided snippets, MD simulations have been applied to study the dynamics and behavior of other cresol (B1669610) isomers, such as p-cresol (B1678582) acs.org. These studies demonstrate the capability of MD simulations to investigate the local dynamics and diffusion of phenolic compounds in various environments acs.org. The presence of the bulky tert-butyl group in m-Cresol, 6-butyl- would introduce significant steric effects, influencing its preferred conformations and the energy barriers between them. MD simulations could be used to map the conformational landscape of m-Cresol, 6-butyl- and understand how its flexibility and shape are affected by the tert-butyl substitution.

Ligand-Protein Docking and Interaction Modeling

Ligand-protein docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a protein target. This method estimates the binding affinity between the ligand and the protein, providing insights into potential molecular interactions. Molecular docking is a valuable tool in drug discovery and in understanding the potential biological effects of chemicals by identifying possible protein targets. Although direct docking studies with m-Cresol, 6-butyl- as the ligand were not explicitly detailed in the search results, molecular docking has been successfully applied to study the interaction of related tert-butyl phenolic antioxidants, including 4,4'-thiobis(6-tert-butyl-m-cresol) (B1682629) and 4,6-di-tert-butyl-m-cresol (B1664154), with estrogen and androgen receptors in C. elegans nih.gov. These studies utilize docking to assess the binding affinity and understand the potential endocrine-disrupting activity of these compounds nih.gov. The methodology employed in these studies is directly applicable to investigating the potential interactions of m-Cresol, 6-butyl- with various biological targets, providing insights into how the molecule might bind and exert effects at the molecular level. The binding of m-cresols to bovine serum albumin has also been studied experimentally, with observations suggesting that binding increases with steric hindrance, which aligns with the structural characteristics of m-Cresol, 6-butyl- nih.gov.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational approach that seeks to establish a relationship between the chemical structure of a series of compounds and their biological or chemical activity. By identifying structural features that are correlated with a particular activity, SAR models can be used to predict the activity of new, untested compounds. While specific computational SAR modeling studies focused exclusively on m-Cresol, 6-butyl- were not prominently featured in the search results, the principles of SAR are highly relevant to understanding its behavior. The presence and position of the tert-butyl group and the hydroxyl group on the m-cresol core are key structural features that determine its properties, including its antioxidant activity and potential for interaction with biological systems mdpi.com. The observation that the binding of m-cresols to proteins like bovine serum albumin is influenced by steric hindrance exemplifies a structure-activity relationship nih.gov. Computational approaches, such as QSAR (Quantitative Structure-Activity Relationship) modeling, which uses numerical descriptors of molecular structure to build predictive models, are applied to phenolic compounds to correlate structural variations with activities like toxicity or antioxidant potential canada.ca. The molecular docking studies on related compounds nih.gov also contribute to understanding SAR by linking specific interactions with receptors to structural features.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) involves the development of predictive models that link the structural and physicochemical properties of compounds to their biological activities or other properties. The fundamental principle behind QSAR is that the activity of a compound is a function of its molecular structure. By analyzing a series of compounds with known activities, QSAR models aim to identify the key structural features and properties that influence the observed activity. These models can then be used to predict the properties of new or untested compounds. The patent WO2013130767A1, which mentions 6-butyl-m-cresol in the context of inhalable dry powders, also references the general principles of QSAR as described in "Exploring QSAR, Fundamentals and Applications in Chemistry and Biology" by Corwin Hansch and Albert Leo uni.lu. However, specific published QSAR studies focusing explicitly on m-Cresol, 6-butyl- were not identified in the conducted search, limiting the ability to present detailed research findings or data tables specific to this compound's QSAR analysis.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. A pharmacophore represents the spatial arrangement of these features, such as hydrogen bond donors, acceptors, hydrophobic centers, and charged groups. These models can be derived from the structures of known active compounds or from the structure of the biological target itself. Virtual screening, on the other hand, is a computational method used to search large databases of chemical compounds to identify potential drug candidates or compounds with desired properties. This process often utilizes pharmacophore models or docking simulations to predict how well compounds might bind to a target. Despite the widespread application of these techniques in chemical and pharmaceutical research, specific published studies detailing pharmacophore modeling or virtual screening efforts involving m-Cresol, 6-butyl- were not found in the search results. Therefore, detailed research findings or data tables related to these computational approaches for this specific compound cannot be provided based on the available information.

Future Directions in M Cresol, 6 Butyl Research

Exploration of Emerging Synthetic Technologies

Current synthetic routes for m-Cresol (B1676322), 6-butyl- often involve the alkylation of m-cresol. nih.govguidechem.comresearchgate.net Research into emerging synthetic technologies for this compound is likely to focus on developing more sustainable, selective, and efficient processes. This could include the investigation of novel catalytic systems beyond traditional liquid acids, such as solid acid catalysts or ionic liquids, which have shown promise in related m-cresol alkylation studies by offering potential advantages in terms of reduced corrosivity (B1173158) and improved product separation. researchgate.net Future work may also explore alternative raw material sources or reaction pathways to minimize environmental impact and enhance atom economy in the synthesis of m-Cresol, 6-butyl-.

Advanced Mechanistic Elucidation Techniques

As a phenolic antioxidant, the mechanism of action of m-Cresol, 6-butyl- typically involves the scavenging of free radicals. guidechem.comontosight.ai Advanced mechanistic elucidation techniques will be crucial in gaining a more comprehensive understanding of its antioxidant pathways and efficiency under diverse conditions. Future research could employ sophisticated spectroscopic methods, such as Electron Paramagnetic Resonance (EPR) spectroscopy, to identify and characterize transient radical intermediates formed during the inhibition of oxidation. Computational chemistry techniques, including ab initio studies, similar to those used for understanding m-cresol alkylation mechanisms, could provide detailed insights into reaction transition states and energy profiles of the antioxidant process. researchgate.net Furthermore, advanced kinetic studies under varying temperatures, pressures, and in different matrices will be essential to fully quantify its performance and stability as an antioxidant.

Unveiling Novel Research Applications

The current applications of m-Cresol, 6-butyl- predominantly lie in its use as an antioxidant and stabilizer in materials such as plastics, rubber, lubricants, adhesives, and sealants, as well as serving as a pharmaceutical intermediate. nih.govpmarketresearch.comguidechem.com Emerging applications in renewable energy systems, specifically in components like wind turbine blade composites and solar panel sealants, indicate a growing area for future exploration. pmarketresearch.com Research will likely expand to investigate its potential in other high-performance materials requiring enhanced oxidative and thermal stability. Beyond its role as an antioxidant, future studies may explore its utility as a versatile building block for the synthesis of new functional molecules with tailored properties for applications in areas such as advanced polymers, coatings, or specialty chemicals.

Q & A

Q. What validated analytical methods are recommended for quantifying m-cresol derivatives like 6-butyl-m-cresol in complex mixtures?

The ISO/R 1911:1971 standard outlines a crystallizing-point method for m-cresol quantification via urea complexation, applicable to mixtures with 35–60% m-cresol content. For derivatives like 6-butyl-m-cresol, gas chromatography (GC) with flame ionization detection (FID) is recommended, ensuring ≥99.0% purity validation (GC area%) and infrared spectroscopy (IR) for structural confirmation . Adjustments to column selection (e.g., polar stationary phases) and temperature programming can resolve co-elution issues common in cresol isomer analysis .

Q. How can researchers design experiments to synthesize 6-butyl-m-cresol while minimizing byproducts?

Alkylation of m-cresol with butyl groups often employs acid catalysts (e.g., H₂SO₄) or solid superacid catalysts (e.g., sulfated zirconia) to enhance regioselectivity. Key parameters include:

- Temperature control (80–120°C) to avoid over-alkylation.

- Molar ratio optimization (m-cresol:butylating agent ≥1:1.2) to favor mono-substitution.

- Post-reaction separation via fractional distillation or solvent extraction (e.g., using hexane/water biphasic systems) .

Q. What safety protocols are critical when handling 6-butyl-m-cresol in laboratory settings?

- Use fume hoods and PPE (nitrile gloves, goggles) due to acute toxicity (oral LD₅₀: 242 mg/kg in rats) and skin corrosion risks.

- Store at 2–30°C in airtight, light-resistant containers to prevent oxidation and darkening.

- Neutralize spills with sodium bicarbonate and adsorbents (diatomaceous earth) .

Advanced Research Questions

Q. How do catalytic mechanisms differ between Pt/Al₂O₃ and Pd/C in hydrotreatment of m-cresol derivatives?

Pt/Al₂O₃ exhibits higher hydrogenolysis activity at 250–350°C, selectively cleaving C–O bonds in 6-butyl-m-cresol to yield toluene and butane (Table 8-29 to 8-31). In contrast, Pd/C favors aromatic ring saturation under similar conditions, producing cyclohexane derivatives (Table 8-50 to 8-52). Catalyst characterization (H₂-TPD, XRD) is essential to correlate metal dispersion and acidic sites with product distributions .

Q. How can researchers resolve contradictions in reported extraction efficiencies of m-cresol derivatives using hydrophobic deep eutectic solvents (HDES)?

Discrepancies arise from solvent composition (e.g., thymol:decanoic acid vs. menthol:lauric acid) and pH-dependent solute-solvent interactions. To optimize extraction:

- Calculate selectivity (S) and distribution coefficients (D) via liquid-liquid equilibrium (LLE) experiments at 298.15 K.

- Validate results with NRTL modeling (RMSD <0.0104) and quantum chemical calculations (e.g., interaction energy, reduced density gradient analysis) .

Q. What experimental strategies enhance the biodegradation efficiency of 6-butyl-m-cresol in environmental samples?

- Use Comamonas thiooxydans CHJ601, which expresses m-cresol methylhydroxylase (MchAB) with high specificity (Kₘ = 48.74 μM for m-cresol vs. 541.90 μM for p-cresol).

- Optimize NADH/FAD cofactor ratios to accelerate the meta-cleavage pathway (Figure 13).

- Monitor intermediates (3-hydroxybenzoate, gentisate) via HPLC-MS to confirm pathway activity .

Q. How can thermodynamic modeling improve the design of m-cresol separation processes?

Excess enthalpy data (e.g., m-cresol/quinoline mixtures) reveal non-ideal behavior, necessitating activity coefficient models (UNIQUAC, NRTL) for distillation column design. Key steps:

- Measure binary mixture enthalpies (e.g., Tschamler & Kirschai’s method).

- Validate phase equilibria predictions using ASPEN Plus® simulations .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in FTIR spectra during conformational studies of 6-butyl-m-cresol derivatives?

- Normalize spectra against polypeptide reference signals (e.g., PBLG in m-cresol) to account for solvent interactions.

- Use temperature-controlled cells (±0.1°C) to track reversible coil-to-helix transitions, ensuring baseline correction for solvent absorption .

Q. What statistical approaches are recommended for validating catalytic performance data across multiple reaction cycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.